
Monostearyl fumarate
Overview
Description
Stearyl fumaric acid is a compound derived from the esterification of stearic acid and fumaric acid. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. This compound is widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of stearyl fumaric acid involves the esterification of stearic acid with fumaric acid. The reaction typically occurs in the presence of an organic alkaline catalyst, such as sodium hydroxide, which helps to lower the reaction temperature and increase the yield of the product . The reaction can be represented as follows:
Stearic Acid+Fumaric AcidNaOHStearyl Fumaric Acid+Water
Industrial Production Methods
In industrial settings, the production of stearyl fumaric acid involves the use of high-quality raw materials and strict quality control measures to ensure the purity of the final product. The process includes the esterification reaction, followed by purification and drying to obtain the final powder form .
Chemical Reactions Analysis
Types of Reactions
Stearyl fumaric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stearyl fumaric acid may produce stearyl fumarate, while reduction may yield stearyl succinate .
Scientific Research Applications
Chemical Properties and Preparation
Monostearyl fumarate is characterized by its white or nearly white powder form and is soluble in water and alcohol. The synthesis typically involves the reaction of stearic acid with fumaric acid in the presence of an alkaline catalyst such as sodium hydroxide. This reaction leads to the formation of this compound along with water:
Scientific Research Applications
This compound exhibits a wide range of applications in scientific research:
- Pharmaceuticals : It is utilized as a lubricant and anti-adherent in tablet formulations, enhancing the flow properties of powders during manufacturing. Its unique structure allows it to function effectively as a coating agent for controlled drug release .
- Biological Studies : Research has indicated potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications in treating conditions such as psoriasis and other autoimmune diseases .
- Food Industry : this compound serves as an emulsifier and stabilizer in food products, improving texture and shelf-life. Its ability to inhibit gelation in starches makes it valuable for various food formulations .
- Industrial Applications : In addition to its use in food and pharmaceuticals, this compound is employed in paper sizing and textile processing due to its ability to modify viscosity and enhance product stability .
Case Studies
- Pharmaceutical Formulations : A study demonstrated that incorporating this compound into tablet formulations improved the flowability and compressibility of the powders, leading to enhanced tablet quality and consistency .
- Food Stabilization : Research indicated that adding this compound at low concentrations effectively inhibited gelation in starch pastes, which is crucial for maintaining desired textures in food products .
- Therapeutic Potential : Investigations into the anti-inflammatory effects of this compound have shown promise in reducing symptoms associated with autoimmune disorders, suggesting its potential role as a therapeutic agent .
Mechanism of Action
The mechanism of action of stearyl fumaric acid involves its interaction with various molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation, such as malate dehydrogenase and fumarate reductase . Additionally, it may influence cellular redox balance and signaling pathways related to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.
Succinic Acid: A related dicarboxylic acid with similar industrial applications.
Dimethyl Fumarate: An ester of fumaric acid with therapeutic applications in multiple sclerosis and psoriasis.
Uniqueness
Stearyl fumaric acid is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long stearyl chain provides enhanced hydrophobicity and stability, making it suitable for various industrial and pharmaceutical applications .
Biological Activity
Monostearyl fumarate (MSF) is a compound resulting from the esterification of stearic acid and fumaric acid. It has garnered attention in various fields, including pharmaceuticals and food science, due to its unique properties and potential biological activities. This article delves into the biological activity of MSF, highlighting its antimicrobial properties, role in cellular metabolism, and therapeutic potential.
This compound is characterized by its chemical formula and is typically presented as a white, odorless powder that is soluble in water and alcohol . Its structure contributes to its hydrophobicity and stability, making it suitable for various applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of fumarate compounds, including MSF. A notable study demonstrated that fumarate exhibits significant antimicrobial activity against Listeria monocytogenes, particularly under acidic conditions. This activity is attributed to fumarate's ability to inhibit the glutamate decarboxylase (GAD) system in bacteria, which is crucial for their acid resistance .
Table 1: Antimicrobial Effects of Fumarate Compounds
Compound | Target Organism | Mechanism of Action | Effectiveness |
---|---|---|---|
This compound | Listeria monocytogenes | Inhibition of GAD system | High |
Maleate | Listeria monocytogenes | Stronger GAD inhibition but lower antimicrobial output | Moderate |
The study highlighted that while maleate had a more pronounced inhibitory effect on the GAD system, fumarate resulted in a higher extracellular GAD output, suggesting that it may have additional mechanisms at play that enhance its antimicrobial efficacy .
Cellular Metabolism and Therapeutic Potential
This compound has been studied for its potential effects on cellular metabolism. It is believed to modulate various metabolic pathways by interacting with key enzymes involved in oxidative stress and inflammation, such as malate dehydrogenase and fumarate reductase. This modulation can lead to several therapeutic benefits, including:
- Anti-inflammatory Effects : MSF has shown potential in reducing inflammation markers in vitro.
- Antioxidant Properties : It may enhance the activity of detoxification enzymes, providing protective effects against oxidative damage.
Case Study: Hepatoprotective Activity
A significant case study explored the hepatoprotective effects of fumaric acid derivatives, including MSF. The study indicated that these compounds could protect liver cells from toxic agents like thioacetamide and galactosamine. The results demonstrated a marked increase in cell viability when exposed to MSF compared to untreated controls .
Research Findings
- In Vitro Studies : Research has shown that MSF can enhance cell viability in hepatocytes exposed to toxic substances, indicating its protective role against liver damage.
- Enzyme Induction : Fumaric acid derivatives have been found to induce detoxification enzymes in various organs, suggesting a broad protective mechanism against chemical carcinogenesis .
Comparison with Similar Compounds
This compound shares similarities with other fumaric acid derivatives but exhibits unique properties due to its stearyl chain. Below is a comparison table highlighting these differences:
Table 2: Comparison of Fumaric Acid Derivatives
Compound | Structure | Key Applications | Unique Properties |
---|---|---|---|
This compound | Stearyl ester of fumaric acid | Pharmaceuticals, food industry | Enhanced hydrophobicity |
Dimethyl Fumarate | Dimethyl ester of fumaric acid | Therapeutics for multiple sclerosis | Strong anti-inflammatory effects |
Maleic Acid | Cis-isomer of fumaric acid | Industrial applications | More potent GAD inhibition |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing monostearyl fumarate in laboratory settings?
- Methodological Answer : this compound can be synthesized via esterification of fumaric acid with stearyl alcohol using acid catalysts (e.g., sulfuric acid) or ionic liquids (e.g., HSO3-pmimHSO4). A typical procedure involves:
Mixing fumaric acid and stearyl alcohol in a molar ratio of 1:1.2–1.2.
Adding 2–5 wt% catalyst relative to reactants.
Heating at 80–120°C under reflux for 4–8 hours with continuous stirring.
Isolating the product via vacuum filtration or solvent extraction.
Characterization via FT-IR (to confirm ester C=O stretches at ~1720 cm⁻¹) and HPLC (for purity >95%) is recommended .
- Key Parameters :
Factor | Range |
---|---|
Temperature | 80–120°C |
Catalyst Loading | 2–5 wt% |
Reaction Time | 4–8 hours |
Q. Which analytical techniques are recommended for characterizing this compound purity and structure?
- Methodological Answer :
- Structural Confirmation : Use FT-IR (ester linkage verification) and ¹H/¹³C NMR (e.g., stearyl chain protons at δ 0.8–1.5 ppm; fumarate double bond at δ 6.5–6.8 ppm) .
- Purity Analysis : HPLC with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min, UV detection at 210 nm). Compare retention times against certified reference standards .
- Thermal Stability : TGA/DSC to assess decomposition temperatures (typically >200°C for fatty acid esters) .
Q. What are the key safety considerations when handling this compound in experimental procedures?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Desiccate to avoid moisture absorption .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis conditions of this compound?
- Methodological Answer : RSM, particularly Box-Behnken design, can model interactions between variables (temperature, catalyst loading, molar ratio). Example workflow:
Define 3–4 critical factors (e.g., X1: temperature, X2: catalyst %, X3: reaction time).
Conduct 15–20 experiments with randomized factor combinations.
Fit data to a quadratic model (e.g., yield = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + ...).
Validate predictions with confirmatory runs.
A recent study achieved 92% yield at 110°C, 4 wt% catalyst, and 6 hours .
- Example Design Matrix :
Run | X1 (°C) | X2 (%) | X3 (h) | Yield (%) |
---|---|---|---|---|
1 | 90 | 3 | 5 | 85 |
2 | 110 | 3 | 6 | 92 |
Q. What methodologies resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Data Harmonization : Compare studies using identical analytical conditions (e.g., HPLC column type, mobile phase). For example, discrepancies in melting points may arise from polymorphic forms; use XRD to identify crystalline phases .
- Meta-Analysis : Aggregate data from multiple sources and apply statistical tests (e.g., ANOVA) to identify outliers or systematic biases .
Q. How should researchers design stability studies to assess degradation pathways of this compound?
- Methodological Answer :
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC for hydrolysis products (e.g., fumaric acid, stearyl alcohol) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Example degradation rate equation:
Where = rate constant, = activation energy, = gas constant .
Properties
IUPAC Name |
(E)-4-octadecoxy-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQJUHSHQGQVTM-VHEBQXMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169764 | |
Record name | Monostearyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-93-1 | |
Record name | Monostearyl fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1741-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monostearyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monostearyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenedioic acid (2E)-, monooctadecyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOSTEARYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X127TT7PK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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